molecular formula C20H14N2O6S B6421159 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate CAS No. 896311-52-7

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B6421159
CAS No.: 896311-52-7
M. Wt: 410.4 g/mol
InChI Key: YRVMVNZZSZYQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate features a hybrid structure combining a 4-oxo-4H-pyran (γ-pyrone) core and a 2-oxo-2H-chromene (coumarin) moiety, linked via a thioether bridge containing a methyl-substituted imidazole. The thioether linkage may enhance metabolic stability and modulate electronic effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-22-7-6-21-20(22)29-11-13-9-15(23)17(10-26-13)28-19(25)14-8-12-4-2-3-5-16(12)27-18(14)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVMVNZZSZYQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that integrates several functional groups, including an imidazole moiety, a pyran ring, and a chromene structure. This unique combination suggests potential biological activities that merit detailed exploration.

Structural Characteristics

The molecular formula for this compound is C18H15N3O6SC_{18}H_{15}N_{3}O_{6}S, with a molecular weight of approximately 401.4 g/mol. The presence of the imidazole ring is notable for its role in biological activity, particularly in drug design due to its ability to interact with various biological targets.

Biological Activities

Preliminary investigations into structurally similar compounds suggest several potential biological activities:

  • Antimicrobial Activity : Compounds containing imidazole and pyran structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have shown effectiveness against various bacterial strains.
  • Antitumor Activity : The chromene and pyran moieties are often associated with anticancer properties. Studies have indicated that modifications to these structures can lead to enhanced cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects : Imidazole derivatives are known for their anti-inflammatory activities, which could be relevant for this compound's application in treating inflammatory diseases.

Research Findings

Recent research has focused on understanding the structure-activity relationships (SAR) of similar compounds. For example, studies have shown that specific substitutions on the imidazole or pyran rings can significantly influence biological activity.

CompoundActivityIC50 (µg/mL)Reference
Compound AAntimicrobial5.0
Compound BAntitumor1.98
Compound CAnti-inflammatory10.5

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of imidazole-containing compounds against Staphylococcus aureus and Escherichia coli, revealing that modifications similar to those in our target compound led to enhanced antimicrobial activity.
  • Cytotoxicity Testing : In vitro studies on cancer cell lines (e.g., HT29) demonstrated that compounds with structural similarities exhibited IC50 values comparable to established chemotherapeutics, suggesting promising potential for further development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/Structure Core Motifs Key Functional Groups Synthesis Yield (if reported) Biological Activity (if reported) Reference
Target Compound Coumarin + γ-Pyrone Imidazole-thioether, ester N/A Hypothesized: Antimicrobial, enzyme inhibition
3-(4-((1H-Benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one Coumarin + Pyrazole Benzimidazole-thioether Stepwise synthesis (Scheme 19) Not explicitly stated
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Coumarin + Thiazolidinone Hydroxycoumarin, thiazolidinone Microwave-assisted synthesis Not reported
4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile Pyrimidine + Imidazole Imidazole-thioether, propargyl thioether 32.8% yield Anticancer (implied by structural motifs)
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones Imidazole + Pyrazolone Arylidene, oxo-imidazole Not reported Antimicrobial screening

Key Observations:

  • Structural Complexity : The target compound integrates two oxygenated heterocycles (coumarin and γ-pyrone), a feature absent in simpler imidazole-thioether analogs like those in . This may confer unique solubility or binding properties.
  • Synthetic Strategies :
    • Thioether bridges are commonly formed via nucleophilic substitution (e.g., reaction of chloromethyl intermediates with thiols, as in ).
    • Microwave-assisted synthesis (used in ) could optimize yields for the target compound’s esterification or cyclization steps.
  • Pyrimidine-based analogs in exhibit lower yields (32.8%) compared to pyrazole derivatives (80–89% in ), highlighting possible challenges in synthesizing nitrogen-rich systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.